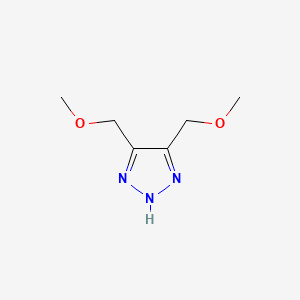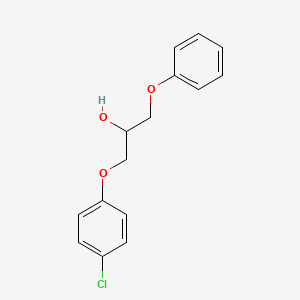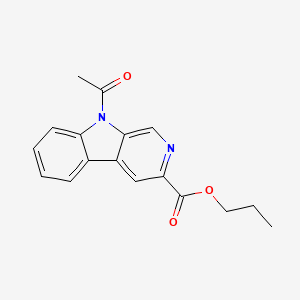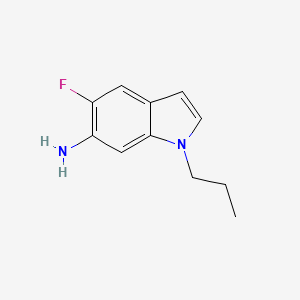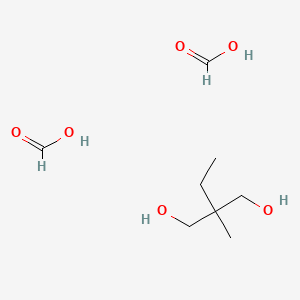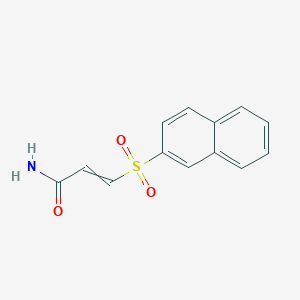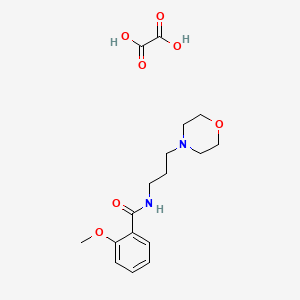
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 3-morpholin-4-ylpropylamine under specific reaction conditions to form the desired benzamide compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid can be compared with other similar compounds, such as:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)benzoic acid: This compound also contains a morpholine ring and a benzene ring, but with different substituents and functional groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound belongs to the class of quinazolinamines and has a similar structural motif with a morpholine ring and benzamide moiety.
Properties
CAS No. |
125790-06-9 |
|---|---|
Molecular Formula |
C17H24N2O7 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;oxalic acid |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-19-14-6-3-2-5-13(14)15(18)16-7-4-8-17-9-11-20-12-10-17;3-1(4)2(5)6/h2-3,5-6H,4,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6) |
InChI Key |
KKUGFDULKZEDJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCN2CCOCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


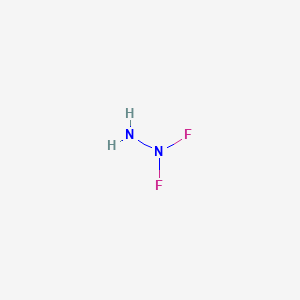
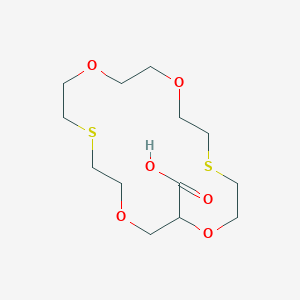
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
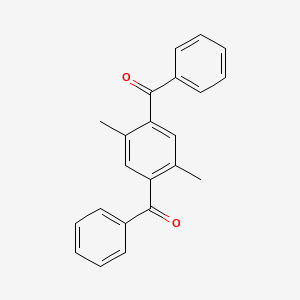
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
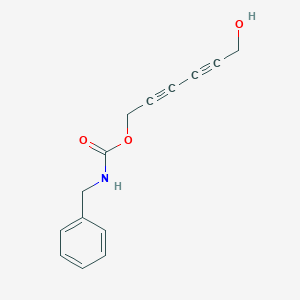
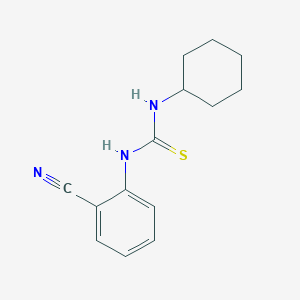
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
